1-(piperidin-3-ylmethyl)pyridin-2(1H)-one
説明
特性
CAS番号 |
820231-74-1 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
1-(piperidin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c14-11-5-1-2-7-13(11)9-10-4-3-6-12-8-10/h1-2,5,7,10,12H,3-4,6,8-9H2 |
InChIキー |
CRXGPVZZFUWGAF-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CN2C=CC=CC2=O |
正規SMILES |
C1CC(CNC1)CN2C=CC=CC2=O |
製品の起源 |
United States |
生物活性
1-(Piperidin-3-ylmethyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including anticancer, antibacterial, and antifungal properties, and highlights relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a piperidine ring attached to a pyridinone moiety, which is significant for its biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of pyridinone compounds exhibit anticancer properties. For instance, a study evaluated various pyrrolo[3,4-b]pyridin-5-one derivatives against breast cancer cell lines. The compound with the highest activity was found to significantly decrease cell viability at low concentrations (6.25 µM) in MDA-MB-231 cells, indicating a potential therapeutic application for similar structures like this compound .
Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives
| Compound | Cell Line | Concentration (µM) | Viability Decrease (%) |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant |
| 1d | MDA-MB-231 | 25 | Moderate |
| 1b | MDA-MB-231 | 50 | Moderate |
Antibacterial Activity
The antibacterial properties of similar piperidine derivatives have been explored extensively. Compounds containing piperidine rings have shown effectiveness against various bacterial strains. For example, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Table 2: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Sodium pyrrolidide | S. aureus | 0.0039 |
| Sodium pyrrolidide | E. coli | 0.025 |
Antifungal Activity
In addition to antibacterial effects, some studies have also reported antifungal activities associated with piperidine derivatives. Although specific data on this compound is limited, related compounds have shown promising results against fungal pathogens in vitro.
Case Studies and Research Findings
A notable case study investigated the structure-activity relationship (SAR) of histone acetyltransferase inhibitors, revealing that modifications to the piperidine ring significantly influenced biological activity. The study highlighted that compounds with specific substitutions on the piperidine moiety exhibited enhanced inhibition of histone acetyltransferases, suggesting that similar modifications could be beneficial for enhancing the efficacy of this compound .
科学的研究の応用
Therapeutic Uses
Research indicates that 1-(piperidin-3-ylmethyl)pyridin-2(1H)-one exhibits significant potential in treating various conditions, particularly due to its ability to inhibit specific biological pathways.
Table 1: Therapeutic Applications
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against histone acetyltransferases (HATs), which play a role in gene expression regulation.
Table 2: Enzyme Inhibition Data
| Compound ID | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | 4,5-di-substituted tert-butyl | 8.6 | HAT Inhibitor |
| Compound B | Furan-3-yl groups | 1.6 | Enhanced HAT Inhibitor |
| Compound C | Piperidin-4-yl-methylaminomethyl | 1.7 | Comparable Activity |
Case Study 1: Cancer Cell Line Analysis
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant activity against FaDu hypopharyngeal tumor cells with an IC50 value of 9.28 µM, indicating its potential as an anticancer agent.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| FaDu (hypopharyngeal) | 9.28 |
| MDA-MB-231 (breast cancer) | 19.9 |
| OVCAR-3 (ovarian cancer) | 75.3 |
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of the compound in models of cognitive impairment. The results suggested that it could enhance cognitive function by modulating neurotransmitter levels and reducing oxidative stress.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Piperidine-Containing Pyridin-2(1H)-one Derivatives
Key Insights :
- Positional Isomerism : Substitution at the piperidine 3- vs. 4-position (e.g., ) may alter conformational stability and target engagement. Piperazine-containing analogs (e.g., ) show enhanced serotonin reuptake inhibition due to the basic nitrogen in piperazine, which mimics neurotransmitters like serotonin.
Pyridin-2(1H)-one Derivatives with Aromatic/Heteroaromatic Substituents
Key Insights :
- Heteroaromatic Substitution : Imidazopyridine () and thiophenyl () groups enhance receptor binding via π-π stacking or hydrophobic interactions.
- Biphenyl Systems : Bulky substituents (e.g., ) may improve selectivity for targets requiring extended hydrophobic pockets.
Pyridin-2(1H)-one Derivatives in Antiviral Therapy
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(piperidin-3-ylmethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves N-alkylation of pyridin-2(1H)-one with a piperidine-derived alkylating agent. For example, describes a similar reaction using 2-chloro-3-(chloromethyl)-8-methylquinoline and pyridin-2(1H)-one in DMF with KOtBu as a base, refluxed at 343 K for 1 hour. Optimization may include solvent selection (e.g., THF for better solubility), temperature control, and purification via column chromatography (hexane/ethyl acetate gradients). Monitoring reaction progress with TLC or LC-MS ensures yield maximization .
Q. How is crystallographic characterization performed for pyridin-2(1H)-one derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. details using SHELX software (e.g., SHELXS97 for structure solution and SHELXL97 for refinement) with MoKα radiation. Data collection involves Oxford Xcalibur diffractometers, and hydrogen bonding/π-π interactions are analyzed using ORTEP-3 and PLATON. For accurate results, ensure crystal quality (0.26 × 0.24 × 0.20 mm in ) and apply multi-scan absorption corrections .
Q. What biochemical targets are associated with pyridin-2(1H)-one derivatives, and how are inhibitory activities assessed?
- Methodological Answer : Pyridin-2(1H)-ones often target enzymes like HIV-1 reverse transcriptase (NNRTIs) or DPP-4 ( ). Assays include:
- Enzyme inhibition : Measure IC₅₀ via fluorescence-based or colorimetric assays (e.g., DPP-4 inhibition in using incretin stabilization).
- Cellular activity : Evaluate cytotoxicity (MTT assay) and anti-inflammatory effects (e.g., TNF-α/IL-6 ELISA).
Reference crystallographic data ( ) to correlate structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can low solubility of this compound be addressed in in vivo studies?
- Methodological Answer : highlights solubility as a key limitation. Strategies include:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance bioavailability.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve hydrophilicity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release. Validate via pharmacokinetic studies (plasma concentration-time curves) .
Q. What computational methods are used to predict resistance mechanisms in pyridin-2(1H)-one-based NNRTIs?
- Molecular dynamics (MD) simulations : Analyze binding pocket flexibility (e.g., HIV-1 RT mutants K103N/Y181C).
- Free energy perturbation (FEP) : Quantify mutation-induced binding affinity changes.
- Docking studies (AutoDock Vina) : Screen against mutant RT structures (PDB: 1RTD). Pair with experimental validation using site-directed mutagenesis .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ across assays) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or compound stability. Steps:
Standardize protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and control for temperature/humidity.
Validate purity : Confirm via HPLC (>95% purity) and characterize degradation products (LC-MS).
Cross-validate : Compare enzyme inhibition (in vitro) with cellular activity (in vivo). ’s DPP-4 study exemplifies linking biochemical efficacy to physiological outcomes (insulin secretion) .
Q. What strategies improve selectivity of this compound for non-target receptors?
- Methodological Answer :
- SAR-driven modifications : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding ( ).
- Selectivity profiling : Screen against kinase panels or GPCR libraries (Eurofins Cerep).
- Cryo-EM/SC-XRD : Resolve target-off-target complexes to identify critical binding residues. ’s hydrogen-bonding analysis (Table 1) demonstrates how intermolecular interactions dictate specificity .
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